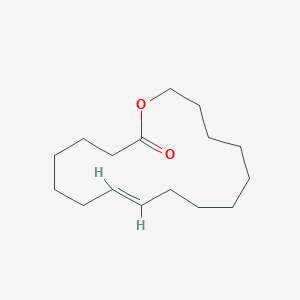

(8E)-1-oxacycloheptadec-8-en-2-one

Description

Contextualization within Macrocyclic Lactone Chemistry

(8E)-1-Oxacycloheptadec-8-en-2-one, commonly known in the fragrance industry as Ambrettolide, is classified as a macrocyclic lactone. cymitquimica.com This class of compounds is characterized by a large ring structure containing an ester functional group within the ring. Specifically, this compound possesses a 17-membered ring. scentspiracy.com Macrocyclic lactones are notable for their unique olfactory properties, particularly their musk-like scents. cymitquimica.comchemicalbull.com The large, conformationally flexible ring structure is a key determinant of their characteristic fragrances.

The commercially available Ambrettolide is often a synthetic analog and can be a racemic mixture of its (E) and (Z) diastereoisomers. scentree.co While structurally related to the natural musk lactone found in ambrette seed oil, the synthetic versions may have superior oxidative stability and more consistent olfactory profiles. scentspiracy.com

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C16H28O2 |

| Molecular Weight | 252.39 g/mol |

| CAS Number | 28645-51-4 |

| Chemical Class | Macrocyclic Lactone |

Historical Perspectives on Initial Isolation and Early Synthesis Efforts

The natural precursor to this area of study, a compound with a similar musky fragrance, was first identified in 1927 by Max Kerschbaum from the essential oil of ambrette seeds (Abelmoschus moschatus). fragrantica.com This discovery of a macrocyclic lactone as the source of the musk scent in a plant was a significant event in fragrance chemistry. fragrantica.com

Early efforts to synthesize ambrettolide proved challenging. A notable early synthetic route involved the use of aleuritic acid, a major component of shellac. fragrantica.com This process yielded an isomeric compound that was named iso-ambrettolide. fragrantica.com Another historical synthetic method involved the intramolecular esterification of the corresponding hydroxy acid. google.com A process was also developed to produce ambrettolide and its isomers from 1,9-cyclohexadecadiene. google.com This multi-step synthesis involved diepoxidation, reduction to diols, oxidation to hydroxy ketones, and subsequent conversion to a mixture of ambrettolide isomers. google.com

Scope and Significance of Contemporary Research on this compound

Beyond fine perfumery, its stability and pleasant scent profile have led to its incorporation into a wide array of consumer products, including:

Body lotions and other personal care products cymitquimica.comspecialchem.com

Shampoos and hair care items specialchem.com

Soaps and detergents specialchem.com

Modern research also explores more sustainable and efficient production methods. smolecule.com While traditional synthesis is still prevalent, advanced biotechnological approaches, such as microbial fermentation, are being developed to produce this valuable compound. fragrantica.comsmolecule.com These newer methods often utilize renewable resources, aligning with the growing demand for environmentally conscious chemical manufacturing. fragranceconservatory.com The compound is also noted for its potential use in flavoring agents. cymitquimica.comsmolecule.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

(8E)-1-oxacycloheptadec-8-en-2-one |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2/b4-2+ |

InChI Key |

NVIPUOMWGQAOIT-DUXPYHPUSA-N |

Isomeric SMILES |

C1CCCCOC(=O)CCCCC/C=C/CCC1 |

Canonical SMILES |

C1CCCCOC(=O)CCCCCC=CCCC1 |

density |

0.949-0.957 |

physical_description |

colourless to slightly yellow liquid with a strong, musk odou |

solubility |

1 ml in 9 ml 80% alcohol (in ethanol) |

Synonyms |

ambrettolide |

Origin of Product |

United States |

Biosynthetic Pathways and Enzyme Mechanisms if Applicable

Putative Biosynthetic Routes to the Macrolactone Core

The formation of the (8E)-1-oxacycloheptadec-8-en-2-one core is believed to start from a C16 fatty acid, such as palmitic acid. This precursor undergoes a series of modifications catalyzed by specific enzyme families to generate the linear hydroxy fatty acid required for cyclization. The proposed pathway involves two main stages: the formation of the linear precursor and the subsequent intramolecular esterification (lactonization).

Fatty Acid Synthesis and Modification: The initial substrate is likely a saturated 16-carbon fatty acyl chain, attached to an Acyl Carrier Protein (ACP), a product of the fatty acid synthase (FAS) complex. This palmitoyl-ACP is then acted upon by a desaturase enzyme to introduce a double bond at the C8 position.

Omega-Hydroxylation: The key step in generating the linear precursor is the terminal (ω) hydroxylation of the fatty acid. This reaction is catalyzed by cytochrome P450 monooxygenases (P450s). nih.govnih.gov In plants, P450s from the CYP86, CYP94, and CYP704 families are known to catalyze the ω-hydroxylation of fatty acids, which are essential monomers for biopolymers like cutin and suberin. nih.govnih.govoup.com It is hypothesized that a specific P450 enzyme in Abelmoschus moschatus (ambrette seeds), a natural source of this compound, hydroxylates the C16 position of the C16:1 fatty acid, yielding 16-hydroxy-8-hexadecenoic acid.

Activation and Release: The resulting ω-hydroxy fatty acid is then activated, typically as a thioester with Coenzyme A (CoA) or ACP, by an acyl-ACP thioesterase or an acyl-CoA synthetase. This activation prepares the molecule for the final cyclization step.

The following table outlines the proposed sequence of reactions in the biosynthetic route.

| Step | Reaction | Enzyme Class (Putative) | Substrate | Product |

| 1 | Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-ACP | Palmitoyl-ACP |

| 2 | Desaturation | Fatty Acyl-ACP Desaturase | Palmitoyl-ACP | (8Z)-Hexadec-8-enoyl-ACP |

| 3 | Isomerization | Isomerase | (8Z)-Hexadec-8-enoyl-ACP | (8E)-Hexadec-8-enoyl-ACP |

| 4 | ω-Hydroxylation | Cytochrome P450 Monooxygenase | (8E)-Hexadec-8-enoyl-ACP | 16-hydroxy-hexadec-8-enoyl-ACP |

| 5 | Thioester Hydrolysis | Acyl-ACP Thioesterase | 16-hydroxy-hexadec-8-enoyl-ACP | 16-hydroxy-hexadec-8-enoic acid |

| 6 | Macrocyclization | Macrolactone Synthase / Thioesterase | 16-hydroxy-hexadec-8-enoic acid | This compound |

Enzymatic Mechanisms Governing Macrocyclization and Stereochemical Control

The final and critical step in the biosynthesis is the intramolecular cyclization of the linear hydroxy fatty acid. This reaction is catalyzed by a thioesterase (TE) or a similar synthase, which ensures both the formation of the lactone ring and the control of its stereochemistry.

The macrocyclization is typically catalyzed by a thioesterase domain, often found at the terminus of polyketide synthase (PKS) assembly lines. nih.govnih.gov The mechanism proceeds via an acyl-enzyme intermediate. The catalytic serine residue in the TE active site attacks the thioester carbonyl of the substrate (e.g., 16-hydroxy-hexadec-8-enoyl-ACP), releasing the ACP and forming a covalent bond. The now-free terminal hydroxyl group of the fatty acid is positioned within the enzyme's active site to perform a nucleophilic attack on the same carbonyl carbon, displacing the serine and forming the macrocyclic ester. nih.gov

Stereochemical control, particularly the geometry of the double bond (E or Z), is a crucial aspect of biosynthesis. While the initial desaturation often produces a cis (Z) double bond, the final product contains a trans (E) double bond. This suggests the action of an isomerase enzyme acting on the fatty acid precursor before cyclization. Alternatively, the macrocyclization enzyme itself may possess a highly structured active site that forces the linear substrate into a conformation favoring the formation of the more stable trans double bond during the ring-closing process. The shape of the TE's acyl-binding cavity plays a critical role in orienting the substrate correctly for cyclization over hydrolysis and in positioning the nucleophilic hydroxyl group for attack, thereby ensuring high fidelity in macrolactone formation. nih.govnih.gov

Identification and Role of Key Biosynthetic Intermediates

Based on the putative pathway, several key intermediates can be identified. These molecules represent sequential stages in the transformation of a simple fatty acid into a complex macrocyclic fragrance compound.

| Biosynthetic Intermediate | Chemical Formula | Role in Pathway |

| Palmitoyl-ACP | C₁₆H₃₁O-ACP | Product of de novo fatty acid synthesis; initial C16 backbone. |

| (8E)-Hexadec-8-enoyl-ACP | C₁₆H₂₉O-ACP | The unsaturated fatty acyl chain after desaturation and isomerization. |

| 16-hydroxy-hexadec-8-enoic acid | C₁₆H₃₀O₃ | The linear precursor for cyclization, formed after ω-hydroxylation and release from ACP. |

| Acyl-Enzyme Intermediate | Enzyme-Ser-O-C(O)-(CH₂)₆-CH=CH-(CH₂)₇-CH₂OH | Covalent intermediate formed within the thioesterase active site immediately prior to ring closure. |

The conversion of a standard primary metabolite like palmitoyl-ACP into a specialized secondary metabolite highlights the efficiency of metabolic pathways in generating structural diversity from common precursors.

Genetic Determinants and Engineering of this compound Biosynthesis

The biosynthesis of this compound is controlled by a specific set of genes encoding the necessary enzymes. While the specific gene cluster in A. moschatus has not been identified, the classes of genes involved can be inferred.

Key Gene Families:

Fatty Acyl-ACP Desaturases: Responsible for introducing the double bond into the C16 fatty acid chain.

Cytochrome P450s: Genes encoding ω-hydroxylases are critical for creating the terminal hydroxyl group. These are likely members of the CYP86, CYP94, or CYP704 families. nih.govnih.gov

Acyl-ACP Thioesterases (FatA/FatB): These enzymes terminate fatty acid synthesis and release the fatty acid from the ACP. mdpi.comresearchgate.net A specialized thioesterase or a macrolactone synthase would then be required for the final cyclization.

Isomerases: A gene encoding an isomerase may be responsible for converting the double bond from the cis to the trans configuration.

Metabolic engineering offers a promising avenue for the sustainable production of this valuable fragrance compound. nih.gov A potential strategy would involve the heterologous expression of the identified biosynthetic genes in a microbial host, such as Saccharomyces cerevisiae, or in an oilseed crop. acs.org This would involve:

Identifying and cloning the specific desaturase, P450 ω-hydroxylase, and macrolactone synthase genes from a natural source like A. moschatus.

Co-expressing these genes in a suitable host organism that produces high levels of the C16 fatty acid precursor.

Optimizing fermentation or cultivation conditions to maximize the yield of the target macrolactone.

Such bioengineering approaches could provide a reliable and environmentally friendly alternative to extraction from limited plant sources or complex chemical synthesis. forbes.com

Advanced Synthetic Methodologies for 8e 1 Oxacycloheptadec 8 En 2 One

Strategies for Total Synthesis of the Macrolactone Scaffold

The total synthesis of (8E)-1-oxacycloheptadec-8-en-2-one presents the challenge of forming a large ring structure with specific stereochemical requirements. researchgate.net Chemists have devised several strategies to address this, primarily focusing on macrocyclization reactions and the stereoselective introduction of the double bond.

Macrocyclization is a critical step in the synthesis of large ring compounds like Ambrettolide. Two of the most prominent methods employed are ring-closing metathesis (RCM) and intramolecular esterification.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of 5- to 30-membered cyclic alkenes. organic-chemistry.org This reaction utilizes transition-metal catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to form a carbon-carbon double bond within a linear precursor, thereby closing the ring. cam.ac.ukyoutube.com The driving force for RCM, particularly with terminal alkenes, is often the removal of a volatile small molecule like ethene. organic-chemistry.org RCM is valued for its tolerance of various functional groups, which simplifies the synthesis of complex molecules. organic-chemistry.orgnih.gov However, a common challenge with RCM is the formation of a mixture of E- and Z-olefin isomers, which can complicate purification and reduce the yield of the desired stereoisomer. rsc.org To address this, strategies involving catalyst control and subsequent ethenolysis have been developed to selectively enrich the desired E-isomer. rsc.org

Intramolecular Esterification , also known as macrolactonization, is another fundamental approach to forming the lactone ring of Ambrettolide. This method involves the cyclization of a hydroxy acid precursor. Classic methods often rely on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Various reagents and conditions have been developed to promote this cyclization, each with its own advantages and limitations regarding yield and reaction conditions. One patented method describes the intramolecular esterification of a mixture of unsaturated isomeric glycerol (B35011) mono-esters to produce Ambrettolide among other lactones. google.com

| Macrocyclization Method | Description | Key Advantages | Challenges |

| Ring-Closing Metathesis (RCM) | Forms a C=C bond within a diene precursor to close the ring using a metal catalyst. organic-chemistry.org | High functional group tolerance. organic-chemistry.orgnih.gov | Can produce a mixture of E/Z isomers. rsc.org |

| Intramolecular Esterification | Forms the ester bond of the lactone from a hydroxy acid precursor. google.com | Direct formation of the lactone ring. | Requires high dilution to prevent polymerization. |

Achieving the correct (E)-stereochemistry of the double bond at the 8-position is paramount for the desired olfactory properties of Ambrettolide. Several synthetic strategies have been developed to control this stereoselectivity.

One approach involves the use of stereoselective reactions early in the synthesis to set the geometry of the double bond in the linear precursor before macrocyclization. For instance, the Wittig reaction or the Horner-Wadsworth-Emmons reaction can be employed to create the trans-double bond with high selectivity.

Another strategy involves post-macrocyclization modification. For example, a synthesis could proceed through a more easily accessible alkyne precursor within the macrocycle. Subsequent stereoselective reduction of the alkyne to the trans-alkene, for instance using a Lindlar catalyst, can then furnish the desired (8E)-double bond. chempedia.info

In the context of Ring-Closing Metathesis, the choice of catalyst and reaction conditions can influence the E/Z selectivity of the newly formed double bond. rsc.org Research has focused on developing catalysts that favor the formation of the E-isomer, or on tandem reaction sequences where an initial RCM is followed by an ethenolysis step to enrich the E-isomer. rsc.org

For RCM, the precursor is a diene, often with terminal double bonds, and an ester or protected alcohol group. For macrolactonization, the precursor is a ω-hydroxy acid. The synthesis of these precursors often involves multiple steps, starting from smaller, readily available building blocks. For example, a synthesis of Ambrettolide has been accomplished from threo-9,10,18-trihydroxyoctadecanoic acid (phloionolic acid), which can be derived from cork. rsc.org Another patented process starts from 1,9-cyclohexadecadiene, which is converted through a series of oxidation and reduction steps to a hydroxy ketone that is then transformed into Ambrettolide. google.com

Chemoenzymatic Synthesis of this compound and its Analogues

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov Enzymes, operating under mild conditions, can offer high regio- and stereoselectivity, which is particularly valuable in the synthesis of complex molecules like Ambrettolide. researchgate.net

One notable chemoenzymatic approach involves the use of lipases for the macrocyclization step. For example, Candida antarctica lipase (B570770) B (Novozym 435) has been used to catalyze the preparation of musk macrolactones. chemicalbook.com This enzymatic macrolactonization can proceed with high efficiency and under milder conditions than many traditional chemical methods.

Furthermore, chemoenzymatic strategies can be employed to produce the precursors for Ambrettolide synthesis. For instance, microbial fermentation can be used to produce hydroxy fatty acids from renewable feedstocks. googleapis.com These bio-derived intermediates can then be converted into Ambrettolide through subsequent chemical steps. This approach is considered more "natural" and can be more cost-effective and sustainable. googleapis.com Research has also explored the enzymatic polymerization of unsaturated macrolactones like Ambrettolide to create polyesters. chempedia.info

| Enzyme | Application in Synthesis | Benefit |

| Candida antarctica lipase B (Novozym 435) | Catalyzes the macrolactonization of hydroxy acid precursors. chemicalbook.com | High efficiency and mild reaction conditions. |

| Hydratases | Production of hydroxy fatty acids from fatty acids. googleapis.com | Use of renewable feedstocks. |

Sustainable and Green Chemistry Approaches in Macrolactone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fragrances like Ambrettolide. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One key aspect of green chemistry in macrolactone synthesis is the use of renewable feedstocks. As mentioned, the use of microbially-derived fatty acid derivatives from carbon-based feedstocks offers a sustainable alternative to petrochemical-based routes. googleapis.com Similarly, utilizing natural products like phloionolic acid from cork as a starting material represents a green approach. rsc.org

The use of biocatalysts, such as enzymes, is another cornerstone of green chemistry. researchgate.net Enzymatic reactions are typically performed in aqueous media under mild temperatures and pressures, reducing energy consumption and the need for harsh organic solvents. nih.gov

Scalability and Process Optimization in this compound Production

For a commercially viable fragrance ingredient, the synthetic route must be scalable and optimized for large-scale production. This involves addressing challenges related to reaction conditions, purification, and cost.

For macrocyclization reactions, moving from a laboratory scale to an industrial scale often requires overcoming the limitations of high-dilution conditions, which are impractical for large volumes. Process optimization may involve developing continuous flow processes or using specialized reactor designs to favor intramolecular cyclization.

The efficiency of the catalyst is also a major factor in scalability. For RCM, the cost of the ruthenium catalyst can be significant. Therefore, developing highly active catalysts with low catalyst loading and the potential for catalyst recycling is crucial for economic viability.

Purification of the final product is another important consideration. The presence of byproducts, such as oligomers from intermolecular reactions or stereoisomers, can complicate the purification process. Optimizing reaction conditions to maximize the yield of the desired product and simplify purification is a key aspect of process development. Simulation and modeling of production lines can be used to identify bottlenecks and improve productivity. researchgate.net

Mechanistic Investigations of 8e 1 Oxacycloheptadec 8 En 2 One and Its Molecular Interactions

Elucidation of Reaction Mechanisms Involving the Macrolactone Core

A significantly streamlined, two-step synthesis has been developed utilizing a novel carbon-expanding reagent, (1-phosphoryl)vinyl sulfonate. bldpharm.com This reagent facilitates the homologation of carboxylic acids followed by cyclization. The mechanism can proceed via two pathways:

Thermal Conditions: O-alkyl oxime esters decompose to form amidyl radicals. These radicals abstract a hydrogen atom from the carboxylic acid, leading to decarboxylation and the formation of an alkyl radical. This radical then adds to the vinyl sulfonate, creating a phosphodiester intermediate that cyclizes under basic conditions. bldpharm.com

Visible Light Photocatalysis: An acridine-based photocatalyst initiates a single-electron transfer (SET) oxidation of the carboxylic acid, generating a radical and following a similar transformation pathway. This method is particularly advantageous for substrates that are sensitive to heat. bldpharm.com

Another synthetic approach involves the epoxidation of 1,9-cyclohexadecadiene, followed by reduction to a mixture of cyclohexadecadiols. These diols are then oxidized to the corresponding hydroxy ketones. Subsequent oxidation in the presence of a boron trifluoride etherate catalyst converts the hydroxy ketones into hydroxy cyclohexadecanolides, which are then dehydrated to produce a mixture of ambrettolide isomers. google.com

Furthermore, ambrettolide can be synthesized from aleuritic acid. The process involves a reaction with trimethyl orthoformate, followed by treatment of the intermediate with acetic anhydride (B1165640) and then potassium hydroxide (B78521) to induce cyclization. scentree.co

Computational Chemistry and Molecular Modeling Studies

Computational methods are instrumental in understanding the molecular properties of (8E)-1-oxacycloheptadec-8-en-2-one. These studies provide insights into its conformation, dynamics, and electronic structure, which are crucial for predicting its behavior and interactions.

Conformational Analysis and Dynamics

The large, flexible ring of this compound allows it to adopt numerous conformations. The presence of the double bond introduces geometric isomers, namely the (E) and (Z) forms. scentree.cochemspider.com The (Z)-isomer is also referred to as (Z)-7-Hexadecen-1,16-olide. nih.gov Computational analysis helps in identifying the low-energy conformations and understanding the dynamic equilibrium between them. This flexibility is a key determinant of its ability to interact with various biological receptors. The stability of different conformers can be assessed using molecular mechanics and molecular dynamics simulations. u-tokyo.ac.jp

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. aspbs.com These calculations provide information on the molecule's electron density distribution, orbital energies, and electrostatic potential. This data is vital for understanding its reactivity and the nature of its interactions with other molecules. aspbs.com For instance, the calculated logP value, a measure of lipophilicity, is approximately 5.5 to 6.51, indicating its nonpolar nature. scentree.conih.gov The polar surface area is calculated to be 26.3 Ų. nih.gov Such parameters are crucial for predicting its transport and binding characteristics in biological systems.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | nih.gov |

| Molecular Weight | 252.4 g/mol | scentspiracy.com |

| XLogP3 | 5.5 | nih.gov |

| Log P | 6.51 | scentree.co |

| Polar Surface Area | 26.3 Ų | nih.gov |

| Boiling Point | 187°C (at 21 hPa) | scentree.co |

This table is interactive. Click on the headers to sort the data.

Mechanisms of Molecular Recognition and Binding with Biological Macromolecules (e.g., enzymes, receptors)

This compound, a macrocyclic musk, is valued for its fragrance, which arises from its interaction with olfactory receptors. chemicalbull.comgivaudan.com The specific mechanisms of molecular recognition are complex and involve the molecule fitting into the binding pockets of these receptors. The size, shape, and flexibility of the macrolactone ring, along with the presence and position of the double bond and the carbonyl group, are critical for this interaction. scentspiracy.comgivaudan.com

Furthermore, ambrettolide has been identified as an inhibitor of arachidonate (B1239269) 5-lipoxygenase, suggesting a specific binding interaction with this enzyme. ncats.ioncats.io The mechanism of inhibition likely involves the lactone binding to the active site or an allosteric site of the enzyme, thereby preventing its catalytic activity.

Structure-Activity Relationship (SAR) Derivations for Molecular Mechanisms

The relationship between the structure of this compound and its biological activity, particularly its odor profile, is a key area of study. The musk odor is highly dependent on the size of the macrocyclic ring. google.comscentspiracy.com

Modifications to the macrolactone core, such as the introduction of other functional groups or changes in ring size, can drastically alter the odor. This highlights the specificity of the interaction with olfactory receptors. The exceptional diffusion and substantivity of ambrettolide are attributed to its macrocyclic structure, which allows it to have a perceptible influence at all stages of fragrance evaporation. givaudan.com

Biological Activities and Molecular Targets in Pre Clinical Research Models

In Vitro Assessment of Biological Activities

In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. For (8E)-1-oxacycloheptadec-8-en-2-one, these assessments have centered on its interactions with specific cellular receptors and its broader effects on cell function.

Cell-Free Enzymatic and Receptor Binding Assays

Research into the molecular interactions of this compound has identified olfactory receptors as primary targets. smolecule.com Computational modeling and molecular docking studies have been instrumental in characterizing the binding behavior of this compound with human olfactory receptors, specifically OR5AN1 and OR1A1. smolecule.com

These investigations have highlighted a distinct stereochemical selectivity in receptor binding. The (8E)-isomer adopts a more extended conformation compared to its (8Z)-counterpart. smolecule.com This extended geometry is reported to result in a suboptimal fit within the binding pocket of the olfactory receptors, leading to reduced receptor activation. smolecule.com In contrast, the (8Z)-isomer's configuration allows for an optimal positioning of its lactone carbonyl group, facilitating a key hydrogen bond with the amino acid residue Tyr260 in the OR5AN1 receptor, alongside maximizing hydrophobic contacts. smolecule.com This difference in binding affinity and subsequent receptor activation underscores the structural basis for the differential sensory perception of these isomers.

| Target Receptor | Compound Isomer | Binding Characteristics | Outcome |

| Human Olfactory Receptor OR5AN1 | This compound | Extended conformation, suboptimal binding geometry | Reduced receptor activation |

| Human Olfactory Receptor OR5AN1 | (8Z)-1-oxacycloheptadec-8-en-2-one | Optimal positioning for hydrogen bonding with Tyr260 and maximized hydrophobic contacts | Strong receptor activation |

| Human Olfactory Receptor OR1A1 | This compound | Suboptimal binding geometry | Reduced receptor activation |

Cellular Assays for Functional Modulation

Beyond receptor binding, the broader biological activities of oxacycloheptadec-8-en-2-one have been a subject of interest, including its potential antimicrobial and endocrine-disrupting effects. smolecule.com Studies have indicated that the compound may possess antimicrobial properties against certain bacteria and fungi. smolecule.com Additionally, concerns have been noted regarding its potential for endocrine disruption, prompting the need for careful evaluation. smolecule.com However, detailed cellular assay data focusing specifically on the functional modulation of cellular pathways or cytotoxicity in cell lines by the (8E)-isomer is not extensively available in the reviewed literature.

Investigations in In Vivo Animal Models (focused on mechanistic efficacy)

While in vitro assays offer molecular and cellular insights, in vivo animal models are crucial for understanding a compound's physiological effects in a whole organism.

Pharmacodynamics in Model Organisms

Detailed pharmacodynamic studies in animal models specifically for this compound are limited in publicly available scientific literature. Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect. nih.govwikipedia.org For this compound, research has predominantly focused on its olfactory properties rather than systemic therapeutic effects.

Efficacy Studies in Established Disease Models

Currently, there is a lack of available scientific literature detailing efficacy studies of this compound in established animal models of disease. Such studies are essential to determine the therapeutic potential of a compound by assessing its effectiveness in treating specific conditions. ijrpc.com The focus of research on this molecule has remained primarily in the field of fragrance chemistry.

Identification and Validation of Molecular Targets

The identification and validation of molecular targets are critical steps in understanding a compound's mechanism of action. For this compound, this process has been centered on its interaction with the olfactory system.

The primary molecular targets identified for this compound are the human olfactory receptors OR5AN1 and OR1A1. smolecule.com The validation of these receptors as genuine targets comes from a combination of computational modeling and experimental data that demonstrate a direct, albeit weak, interaction. smolecule.com The stereospecificity of the binding, where the (8E)-isomer shows reduced activation compared to the (8Z)-isomer, further validates these olfactory receptors as key molecular targets. smolecule.com The suboptimal binding of the (8E)-isomer is attributed to its extended molecular conformation, which hinders effective interaction with key amino acid residues, such as Tyr260 in OR5AN1, necessary for robust receptor activation. smolecule.com

Structure-Activity Relationship (SAR) in Biological Contexts (mechanistic focus)

The structure-activity relationship (SAR) of this compound, also known as ambrettolide, and its analogs concerning their interaction with molecular targets is an area of growing interest, particularly in understanding how macrocyclic lactones modulate neuronal receptors. While direct and extensive SAR studies on ambrettolide's activity at specific neuronal receptors are not abundant in publicly available research, significant insights can be drawn from studies on other structurally related macrocyclic lactones, such as the anthelmintic agent ivermectin, which is known to modulate γ-aminobutyric acid type A (GABA-A) receptors. researchgate.netnih.gov

GABA-A receptors are ligand-gated ion channels crucial for mediating fast inhibitory neurotransmission in the central nervous system. nih.gov They are pentameric structures composed of different subunits, and the interface between these subunits in the transmembrane domain (TMD) serves as a binding site for various allosteric modulators, including macrocyclic lactones. frontiersin.orgnih.gov

Key Structural Features of Macrocyclic Lactones Influencing GABA-A Receptor Modulation:

The interaction of macrocyclic lactones with GABA-A receptors is highly dependent on their three-dimensional structure, which dictates their binding affinity and efficacy as modulators. The key structural features that influence this interaction include:

The Macrocyclic Ring: The size and conformation of the lactone ring are critical for proper docking into the binding pocket at the subunit interface of the GABA-A receptor. While this compound possesses a 17-membered ring, other active macrocyclic lactones like ivermectin have a 16-membered ring, suggesting some flexibility in ring size for receptor interaction. scispace.com

Substituents on the Macrocyclic Ring: The nature and position of substituents on the lactone ring play a significant role in modulating the activity. For instance, in the case of ivermectin and its analogs, modifications to the spiroketal moiety or the disaccharide group can significantly alter their potency and efficacy at the GABA-A receptor. researchgate.netnih.gov Notably, studies have shown that the large disaccharide moiety of ivermectin is not essential for its activity at the GABA-A receptor, indicating that the core macrocyclic lactone structure is the primary pharmacophore. nih.govresearchgate.net

Mechanistic Insights from Ivermectin SAR Studies:

Research on ivermectin has provided valuable mechanistic insights into how macrocyclic lactones modulate GABA-A receptors. Ivermectin acts as a positive allosteric modulator, meaning it enhances the effect of GABA without directly activating the receptor itself. nih.gov It binds to a site in the transmembrane domain, at the interface between subunits. frontiersin.orgnih.gov

Binding Site Specificity: Studies have identified specific subunit interfaces as preferential binding sites for ivermectin. For example, in the common α1β2γ2L GABA-A receptor subtype, the γ2L-β2 interface has been shown to be a high-efficacy site for irreversible channel activation by ivermectin. frontiersin.org In contrast, binding to the α1-β2 interfaces results in potentiation of GABA-gated currents without irreversible activation. frontiersin.org

Key Amino Acid Residues: The sensitivity of GABA-A receptors to ivermectin is determined by specific amino acid residues within the binding pocket. The volume of the amino acid residue at the 36' position in the third transmembrane domain (M3) is a critical determinant. nih.gov Smaller residues at this position generally confer higher sensitivity to ivermectin. nih.gov

The following data table, derived from studies on ivermectin and its analogs, illustrates the structure-activity relationships for the modulation of GABA-A receptors. While these compounds are structurally more complex than this compound, the principles of how modifications to the macrocyclic lactone structure affect receptor interaction are likely to be conserved.

| Compound/Analog | Modification from Parent Structure | Effect on GABA-A Receptor Activity | Reference |

| Ivermectin B1a | Parent Compound | Potent positive allosteric modulator and full agonist at higher concentrations. | researchgate.netresearchgate.net |

| Abamectin | Lacks the C22-C23 dihydro modification of ivermectin. | Similar potentiation of GABA-A receptor activity to ivermectin. | researchgate.net |

| Doramectin | Contains a cyclohexyl group at C25. | Shows comparable activity to ivermectin at GABA-A receptors. | researchgate.net |

| Eprinomectin | Has an acetylamino group at the 4"-position of the oleandrose sugar. | Exhibits similar potentiation of GABA-A receptor function. | researchgate.net |

| Selamectin | Contains a cyclohexyl group at C25 and an oxime group at C5. | Effective modulator of GABA-A receptors. | researchgate.net |

| Ivermectin Aglycone | Lacks the disaccharide moiety. | Retains significant activity, indicating the disaccharide is not essential for GABA-A receptor modulation. | nih.govresearchgate.net |

These findings from more complex macrocyclic lactones suggest that the 17-membered ring of this compound could potentially fit into an allosteric binding site on the GABA-A receptor. The position of the double bond and the lack of bulky substituents may influence its binding affinity and modulatory effect. Further research focusing on the synthesis and biological evaluation of a focused library of this compound analogs would be necessary to delineate its specific structure-activity relationship at GABA-A receptors and to understand the mechanistic details of its interaction.

Analogues, Derivatives, and Prodrug Strategies of 8e 1 Oxacycloheptadec 8 En 2 One

Design and Synthesis of Structurally Modified Macrolactones

The design and synthesis of structurally modified macrolactones derived from natural products is a key strategy in the quest for new therapeutic agents. nih.govnsf.gov The modification of the core structure of (8E)-1-oxacycloheptadec-8-en-2-one can lead to the generation of a library of analogues with potentially diverse biological activities. The synthesis of such analogues often involves multi-step organic reactions that aim to alter the size of the macrocyclic ring, introduce or modify functional groups, and vary the stereochemistry of the molecule. nih.gov

Synthetic routes to Ambrettolide and its isomers have been developed, often starting from precursors like aleuritic acid or through intramolecular esterification. nih.govgoogle.com These synthetic pathways can be adapted to introduce structural diversity. For instance, modifications can be targeted at the double bond within the macrocycle, the ketone functional group, or by introducing substituents at various positions on the ring. nih.gov

While the primary focus of synthesizing Ambrettolide analogues has historically been on modulating its olfactory properties for the fragrance industry, these synthetic strategies can be repurposed for creating compounds for biological screening. chemicalbull.comnih.gov For example, the synthesis of a new family of andrographolide (B1667393) analogues, another type of lactone, has led to the discovery of potent anti-cancer agents. nih.gov Similarly, synthetic analogues of the marine natural product (-)-laulimalide, a macrolide, have been prepared and evaluated for their in vitro anticancer activity. nih.gov These examples highlight the potential of applying similar synthetic strategies to the this compound scaffold to explore its therapeutic utility.

Table 1: Examples of Synthetic Approaches to Macrolactone Analogues

| Starting Material | Synthetic Strategy | Target Analogue Type | Potential Application | Reference |

|---|---|---|---|---|

| Aleuritic acid | Cyclization | Ambrettolide isomers | Fragrance | nih.gov |

| 1,9-Cyclohexadecadiene | Epoxidation, reduction, oxidation, dehydration | Ambrettolide and isomers | Fragrance | google.com |

| Andrographolide | Esterification, epoxidation | C14 ester and epoxy diastereomers | Anti-cancer | nih.gov |

| (-)-Laulimalide precursor | Total synthesis | Modified macrolides | Anti-cancer | nih.gov |

Exploration of Substituent Effects on Biological Activity and Selectivity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature and position of its functional groups. Structure-activity relationship (SAR) studies are therefore crucial in medicinal chemistry to understand how modifications to a lead compound affect its biological activity and selectivity. nih.govuniroma1.it For macrocyclic lactones like this compound, SAR studies would involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological effects.

While specific SAR studies on this compound for therapeutic applications are not extensively documented in publicly available literature, research on other macrocyclic lactones provides a framework for how such studies could be approached. For instance, in the development of new antibiotics from macrolides, it was found that the introduction of small secondary or tertiary amines to create polycationic species was a critical structural feature for achieving activity against Gram-negative bacteria. acs.org A computational analysis of over 1800 synthetic macrolides identified optimal ranges for molecular weight and lipophilicity (cLogD7.4) to improve permeability and avoid efflux by bacterial pumps. acs.org

In another example, SAR studies on tubulysin (B8622420) analogues, which are potent microtubule-disrupting agents, revealed that even minor changes to the molecule can profoundly alter its activity, particularly against multi-drug resistant cancer cell types. biorxiv.org Similarly, SAR studies of linezolid (B1675486), an oxazolidinone antibiotic, showed that larger aromatic substitutions at the C5-acylaminomethyl position were detrimental to its activity. biosynth.com These examples underscore the importance of systematic structural modifications and subsequent biological evaluation to build a comprehensive SAR profile for the this compound scaffold.

Table 2: Key Structural Modifications and Their Potential Impact on Biological Activity

| Structural Modification | Potential Effect | Example from other Macrolides | Reference |

|---|---|---|---|

| Introduction of basic amines | Increased activity against Gram-negative bacteria | Azithromycin-like 15-membered azalides | acs.org |

| Variation of alkyl chain length and flexibility | Optimization of binding and permeability | Tethered amines at the C10-position of macrolides | acs.org |

| Modification of side-chain residues | Altered target binding and activity | C-11 alkoxy analogues of tubulysin | biorxiv.org |

| Substitution on aromatic moieties | Impact on antibacterial potency | C5-acylaminomethyl substituted linezolid analogues | biosynth.com |

Development of Prodrugs for Enhanced Target Delivery (chemical design focus)

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug. google.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. google.com This approach can be used to improve solubility, increase permeability, enhance stability, or achieve targeted delivery.

While there are no specific examples of prodrugs derived from this compound reported in the reviewed literature, the chemical structure of this macrolactone offers potential handles for prodrug design. The ketone group at the C-2 position could be chemically modified to form, for example, an oxime or a hydrazone derivative, which could then be hydrolyzed in vivo to regenerate the parent compound.

The design of prodrugs is highly dependent on the intended therapeutic target and the specific delivery challenge to be addressed. For instance, long-acting prodrugs (LA-prodrugs) are designed to enable drug delivery systems that provide an extended duration of action. google.com This often involves the conjugation of the active pharmaceutical ingredient (API) to a promoiety via a cleavable linker. google.com The choice of the promoiety and linker is critical and is guided by the need to achieve the desired release profile and compatibility with the delivery system. google.com Macromolecular polymers can also be used as carriers in prodrug design to improve drug loading and prevent premature release from nanoparticle formulations. google.com

Fragment-Based and Scaffold-Hopping Approaches Based on this compound

Fragment-based drug design (FBDD) and scaffold hopping are powerful techniques in modern drug discovery to identify novel lead compounds. acs.orgresearchgate.net FBDD starts with the identification of small molecular fragments that bind to a biological target, which are then grown, linked, or merged to create more potent lead compounds. acs.orgmdpi.com Scaffold hopping aims to discover structurally novel compounds by replacing the central core structure of a known active molecule while retaining its biological activity. researchgate.net

The this compound scaffold could serve as a starting point for both FBDD and scaffold hopping. In a fragment-based approach, the macrolactone ring could be deconstructed into smaller, synthetically accessible fragments. These fragments could then be screened against a biological target to identify key binding interactions. Promising fragments could subsequently be elaborated or combined to generate novel active compounds. researchgate.net

Scaffold hopping, on the other hand, would involve replacing the 17-membered macrolactone ring of this compound with a different chemical scaffold that maintains a similar spatial arrangement of key functional groups. researchgate.net This can be a valuable strategy to move away from natural product scaffolds, which can be synthetically challenging, towards more accessible synthetic mimetics. uniroma1.itresearchgate.net Computational methods are often employed to facilitate scaffold hopping by searching for molecules with similar pharmacophore and shape patterns. researchgate.net While direct applications of these techniques to this compound for therapeutic development are not readily found in the literature, the principles have been successfully applied to other natural products, demonstrating the potential of these strategies. researchgate.net

Analytical Methodologies and Advanced Spectroscopic Applications in 8e 1 Oxacycloheptadec 8 En 2 One Research

Application of High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology in the study of how (8E)-1-oxacycloheptadec-8-en-2-one is metabolized in biological systems. scripps.edu Its power lies in the ability to provide highly accurate mass measurements, which facilitates the determination of the elemental composition of unknown metabolites. pharmaron.com When an organism is exposed to this compound, it undergoes various biotransformation reactions, such as hydroxylation, oxidation, or conjugation. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these metabolites from complex biological matrices like plasma or urine and provide their exact masses. mdpi.com

This precise mass information allows researchers to propose potential chemical formulas for the metabolites. pharmaron.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where metabolites are fragmented, and the resulting fragmentation patterns provide clues to their molecular structure. pharmaron.com This "untargeted" approach enables the discovery of novel metabolic pathways without prior knowledge of the expected products. thermofisher.com The high sensitivity and wide dynamic range of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are critical for detecting and identifying low-abundance metabolites. scripps.edunih.gov

Below is a table summarizing typical parameters in an LC-HRMS setup for metabolite profiling.

| Parameter | Typical Setting/Value | Purpose |

| Chromatography | ||

| Column | C18 Reverse-Phase | Separation of compounds based on polarity. |

| Mobile Phase | Gradient of water and acetonitrile with formic acid | Elution of a wide range of metabolites. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal separation and ionization. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), positive/negative modes | Generation of gas-phase ions from eluted metabolites. |

| Mass Analyzer | Orbitrap, TOF | High-resolution mass measurement (>70,000). nih.gov |

| Scan Range | 60 - 900 m/z | Detection of a wide range of metabolite masses. nih.gov |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Structural elucidation of metabolite ions. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound in solution. ipb.pt While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic chemical structure, the flexibility of the 17-membered macrocyclic ring necessitates more sophisticated techniques to understand its three-dimensional shape and dynamics.

Two-dimensional (2D) NMR experiments are particularly powerful. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity between protons. ipb.pt By analyzing NOESY correlations, researchers can determine which parts of the molecule are close to each other in space, thereby building a 3D model of the predominant conformation(s) in solution. This is crucial as the molecule's shape is directly related to its biological activity, such as its interaction with olfactory receptors.

Furthermore, NMR is uniquely suited to study the non-covalent interactions between this compound and its biological targets. nih.govnih.gov By monitoring changes in the NMR spectrum of the molecule upon addition of a target protein, one can identify the specific parts of the lactone involved in binding. mdpi.com Techniques such as chemical shift perturbation mapping, where changes in the chemical shifts of the protein's or the ligand's signals are monitored, can pinpoint the binding site and characterize the strength of the interaction. nih.govmdpi.com

The table below outlines key NMR experiments and their applications in studying this compound.

| NMR Experiment | Abbreviation | Information Provided | Application for this compound |

| 1D Proton NMR | ¹H NMR | Number of different proton environments and their connectivity through spin-spin coupling. | Basic verification of chemical structure. |

| 1D Carbon-13 NMR | ¹³C NMR | Number of different carbon environments. | Confirmation of the carbon skeleton. |

| Correlation Spectroscopy | COSY | Shows coupling between protons, typically through 2-3 bonds. | Establishes proton-proton connectivity within the molecule's backbone. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Shows protons that are close in space (<5 Å), irrespective of bond connectivity. ipb.pt | Determination of the 3D conformation and stereochemistry. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates directly bonded protons and heteronuclei (e.g., ¹³C). | Assigns protons to their corresponding carbon atoms. |

| Diffusion Ordered Spectroscopy | DOSY | Differentiates molecules based on their diffusion rates. | Studies binding interactions by observing changes in the diffusion coefficient upon complex formation. mdpi.com |

X-ray Crystallography of this compound Complexes with Biological Targets

X-ray crystallography provides the most definitive, high-resolution structural information about how this compound interacts with its biological targets at an atomic level. This technique involves growing a single crystal of the target macromolecule (e.g., an enzyme or receptor protein) in complex with the lactone. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate a three-dimensional map of the electron density, which is then interpreted to build an atomic model of the complex.

While obtaining suitable crystals of membrane proteins like olfactory receptors can be challenging, a successful crystallographic study would reveal the precise orientation of this compound within the binding pocket of its target. It would show the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic contacts, that stabilize the complex. This detailed structural insight is invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules with enhanced or modified properties. Although specific crystal structures of this compound complexed with a biological target are not widely reported, the methodology remains a gold standard for such investigations.

The following table outlines the main steps and potential findings of an X-ray crystallography study.

| Step | Description | Potential Findings for this compound Research |

| Co-crystallization | Growing a single crystal of the biological target (e.g., a protein) with this compound bound to it. | Confirmation of direct physical binding. |

| X-ray Diffraction | Exposing the crystal to a focused X-ray beam and collecting the diffraction data. | Provides raw data on the arrangement of atoms in the crystal. |

| Structure Solution & Refinement | Using computational methods to process the diffraction data and build an atomic-resolution 3D model of the complex. | Precise binding pose and conformation of the lactone within the target's active site. |

| Structural Analysis | Analyzing the 3D model to identify key intermolecular interactions. | Identification of specific amino acid residues that interact with the lactone; understanding the basis of molecular recognition. |

Chromatographic Techniques for Separation and Purity Assessment in Research Studies

Chromatography is a fundamental separation technique used extensively in the research of this compound for its purification and purity assessment. nih.gov The choice of chromatographic method depends on the volatility of the compound and the required scale and resolution of the separation. journalagent.com

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. nist.gov In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. oup.com.au When coupled with a Mass Spectrometry detector (GC-MS), it provides both retention time data for quantification and mass spectra for confident identification. nist.gov This is a standard method for quality control and for analyzing the compound in complex mixtures like essential oils.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative purposes. journalagent.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. oup.com.au It is particularly useful for purifying this compound from a synthetic reaction mixture or a natural extract, separating it from non-volatile impurities, starting materials, or byproducts. Different HPLC modes, such as normal-phase or reverse-phase, can be employed depending on the polarity of the compound and the impurities to be removed. The purity of the collected fractions can be readily assessed by analyzing a small portion of the sample.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for qualitative monitoring of reactions and for preliminary purity checks. ijpsjournal.com A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel), which is then placed in a chamber with a mobile phase. The separation is visualized, often under UV light, and the retention factor (Rf) can be calculated to help identify components. oup.com.au

This table compares the primary chromatographic techniques used for this compound.

| Technique | Principle of Separation | Primary Application | Advantages |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. | Quantitative analysis, purity assessment, identification (especially with MS). | High resolution, sensitivity, well-established for volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. journalagent.com | Preparative purification, high-resolution purity analysis. | Applicable to non-volatile compounds, high throughput, quantitative. journalagent.com |

| Thin-Layer Chromatography (TLC) | Adsorption/partitioning on a thin layer of stationary phase. ijpsjournal.com | Reaction monitoring, rapid qualitative purity check, fraction screening. | Fast, simple, low cost, multiple samples can be run simultaneously. |

Future Directions and Emerging Research Avenues for 8e 1 Oxacycloheptadec 8 En 2 One

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The conventional drug discovery process is notoriously time-consuming and expensive, with a high rate of failure. drugpatentwatch.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these challenges by accelerating timelines, reducing costs, and improving the precision of discovery pipelines. nih.govresearchgate.net For a molecule like (8E)-1-oxacycloheptadec-8-en-2-one, AI/ML offers a powerful framework to unlock its therapeutic potential.

Generative AI models can design novel analogues of the parent macrolactone de novo, creating vast virtual libraries of related compounds with potentially optimized properties. drugpatentwatch.com These models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn from the structural features of known bioactive macrocycles to generate new molecules with a higher probability of interacting with specific biological targets. researchgate.net

Furthermore, predictive ML models are crucial for screening these virtual libraries. Supervised learning algorithms can be trained on existing data to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel macrolactone derivatives, flagging potentially problematic candidates early in the process. drugpatentwatch.com Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of these new molecules against various targets, prioritizing the most promising compounds for synthesis and experimental testing. drugtargetreview.com This data-driven approach streamlines the identification of lead compounds and the optimization of their structure. nih.gov

| AI/ML Model Type | Application in Drug Discovery Pipeline | Potential Impact on this compound Research |

|---|---|---|

| Generative Models (e.g., GANs, VAEs) | De novo design of novel molecules. drugpatentwatch.com | Creation of diverse virtual libraries of macrolactone analogues with varied ring sizes, substituents, and stereochemistry. |

| Predictive Models (e.g., QSAR, Deep Neural Networks) | Prediction of bioactivity, physicochemical properties, and ADMET profiles. drugpatentwatch.comdrugtargetreview.com | Rapidly screen virtual compounds for desirable drug-like properties and potential biological targets, reducing reliance on costly initial synthesis. |

| Target Identification Algorithms | Analysis of genomic and proteomic data to identify and validate novel drug targets. nih.gov | Predict potential protein targets for the macrolactone scaffold, guiding experimental validation and uncovering new therapeutic areas. |

Exploration of Novel Bioactive Properties and Undiscovered Targets

While this compound is primarily known for its olfactory properties, its large, conformationally flexible macrocyclic structure is characteristic of many biologically active natural products. Macrocycles are of significant interest in drug discovery because they can bind to large, flat, and challenging protein surfaces that are often considered "undruggable" by traditional small molecules. researchgate.net This opens up the possibility of discovering entirely new therapeutic applications for this class of compounds.

Future research can focus on high-throughput screening (HTS) of this compound and its derivatives against a wide array of biological targets. Diversity-oriented synthesis approaches could be employed to create a pilot library of related macrolactones, providing a range of structures to explore for new activities. acs.orgbroadinstitute.org The study of macrolactonization processes is essential for successfully synthesizing these complex structures. thieme-connect.com

Computational methods, such as molecular docking and virtual screening, can complement experimental efforts. arxiv.org By screening the structure of this compound against databases of known protein structures, researchers can generate hypotheses about potential biological targets. This in silico approach can prioritize targets for subsequent experimental validation, making the discovery process more efficient. Exploring the potential of this macrolactone could lead to the identification of novel modulators for protein-protein interactions or other difficult target classes.

| Potential Bioactive Property | Hypothetical Target Class | Rationale Based on Macrolactone Structure |

|---|---|---|

| Antimicrobial | Bacterial or fungal cell membrane components | The amphiphilic nature of some macrolactones allows for interaction with and disruption of lipid bilayers. |

| Anti-inflammatory | Cytokine receptors or enzymes in inflammatory pathways | The conformational flexibility allows for binding to large protein surfaces involved in inflammatory signaling. |

| Anticancer | Protein-protein interactions (e.g., p53-MDM2) | Macrocyclic structures can effectively inhibit large and shallow binding sites typical of protein-protein interfaces. researchgate.net |

Development of Advanced Delivery Systems (material science/chemical focus)

From a materials science perspective, research can explore the use of biocompatible and biodegradable polymers to formulate nanocarriers for this macrolactone. Poly(ε-caprolactone) (PCL), a well-studied polyester, is an attractive material due to its versatility and slow degradation rate. nih.gov Amphiphilic block copolymers containing PCL can self-assemble into polymeric micelles in aqueous environments, encapsulating the hydrophobic macrolactone within their core. nih.gov This approach can enhance its solubility and protect it from premature degradation.

Other promising platforms include lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are well-suited for delivering lipophilic compounds. researchgate.net Furthermore, the macrolactone itself could serve as a monomer for ring-opening polymerization to create novel biodegradable polyesters with unique properties for drug delivery or tissue engineering applications. astrazeneca.com

| Delivery System | Core Materials | Mechanism and Advantages for Macrolactones |

|---|---|---|

| Polymeric Micelles | Amphiphilic block copolymers (e.g., PCL-PEG) | Encapsulates the hydrophobic macrolactone in the core, increasing aqueous solubility and enabling controlled release. nih.gov |

| Lipid-Based Nanocarriers (SLNs, NLCs) | Solid lipids (e.g., triglycerides), surfactants | High loading capacity for lipophilic drugs, enhanced stability, and potential for targeted delivery. researchgate.net |

| Polymer-Lipid Hybrid Nanoparticles | Biodegradable polymers and lipids | Combines the structural stability of polymers with the biomimetic advantages of lipids, offering improved encapsulation and sustained release. nih.gov |

| Hydrogels | Cross-linked polymer networks (e.g., based on cyclodextrins) | Can provide sustained, localized release of an encapsulated macrolactone, suitable for topical or implantable applications. mdpi.com |

Challenges and Opportunities in Macrolactone Research

Despite their potential, the study and application of macrolactones like this compound are not without challenges. The chemical synthesis of macrocycles is a significant hurdle. Macrolactonization, the final ring-closing step, is often difficult due to unfavorable enthalpic and entropic factors, which can lead to low yields and the formation of undesired linear oligomers. acs.org Developing reliable and efficient synthetic methods is crucial for accessing these molecules and their analogues. thieme-connect.com

Another challenge is achieving structural homogeneity, as commercial sources of some macrolactones can be mixtures of positional and configurational isomers, complicating biological studies. mdpi.com However, these challenges are intrinsically linked to significant opportunities. Advances in catalysis, particularly ring-closing metathesis, have provided more efficient and atom-economical routes to unsaturated macrolactones. mdpi.com

The opportunity to build upon nature's vast library of macrocyclic compounds is immense. By using macrolactones as a starting point for diversity-oriented synthesis, researchers can create large, structurally complex libraries for drug screening. broadinstitute.org Furthermore, there is a growing emphasis on using renewable feedstocks for the synthesis of these compounds, aligning with the principles of Green Chemistry. mdpi.com The unique structural features of macrolactones offer a compelling opportunity to develop next-generation therapeutics and advanced materials, provided the synthetic and analytical challenges can be overcome.

| Challenge | Description | Associated Opportunity |

|---|---|---|

| Synthetic Complexity | Difficulties in ring-closure (macrolactonization) leading to low yields and side products like oligomers. acs.org | Development of novel catalytic methods (e.g., metathesis) and synthetic strategies to improve efficiency and access to diverse structures. thieme-connect.commdpi.com |

| Structural Control | Difficulty in controlling stereochemistry and avoiding mixtures of isomers during synthesis. mdpi.com | Creation of structurally pure compounds for precise structure-activity relationship (SAR) studies and potential for improved biological activity. |

| Limited Biological Data | Many macrolactones, including this compound, have not been extensively screened for broad biological activity. | High potential for discovering novel bioactivities and first-in-class drugs by screening against diverse targets, including "undruggable" ones. researchgate.net |

| Sourcing and Sustainability | Reliance on petrochemical feedstocks for many synthetic routes. | Exploration and utilization of renewable, bio-based starting materials for synthesis, contributing to sustainable chemistry. mdpi.com |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structural conformation of (8E)-1-oxacycloheptadec-8-en-2-one?

- Methodological Answer : Use a combination of 1H and 13C NMR to confirm the double bond geometry (8E) and lactone ring structure. IR spectroscopy can validate the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity, employ HPLC with UV detection (λ = 210–230 nm) and compare retention times with standards. Always cross-reference spectral data with published literature to resolve ambiguities .

Q. What are the key considerations when designing a synthesis protocol for this compound to ensure high enantiomeric purity?

- Methodological Answer : Optimize lactonization conditions (e.g., Mitsunobu reaction or acid-catalyzed cyclization) to control stereochemistry. Use chiral HPLC or polarimetry to monitor enantiomeric excess. Ensure anhydrous conditions to prevent hydrolysis. Document catalyst loading (e.g., triphenylphosphine, DIAD), temperature, and reaction time. Validate purity via melting point analysis and TLC with iodine staining .

Advanced Research Questions

Q. How should researchers address conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere). Use Hansen solubility parameters to rationalize solvent compatibility. Perform control experiments with rigorously purified samples to exclude impurities. Apply UV-Vis spectroscopy to quantify solubility via Beer-Lambert law. If discrepancies persist, consider computational modeling (e.g., COSMO-RS ) to predict solvent interactions .

Q. What advanced computational modeling approaches can predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for ring-opening or functionalization reactions. Molecular dynamics (MD) simulations can model solvent effects on reaction pathways. Validate predictions with kinetic isotope effects (KIE) or isotopic labeling experiments . Cross-correlate computational results with experimental Arrhenius plots to refine activation parameters .

Q. How can researchers statistically analyze variability in macrocyclic lactone ring-closing efficiency across different synthetic routes?

- Methodological Answer : Apply multivariate ANOVA to compare yields from ≥3 independent trials. Identify confounding variables (e.g., catalyst degradation, moisture levels) using principal component analysis (PCA) . For small datasets, use non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals (95%) and standard deviations in yield data. Include Grubbs’ test to exclude outliers .

Q. What experimental design strategies minimize degradation of this compound during long-term stability studies?

- Methodological Answer : Store samples in argon-purged vials at –20°C to prevent oxidation. Use accelerated stability testing (40°C/75% RH) to model degradation kinetics. Monitor degradation products via LC-MS/MS and assign structures using fragmentation patterns . Apply first-order kinetics models to predict shelf life. For aqueous systems, adjust pH to 6–7 and include chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis .

Data Analysis and Contradiction Management

Q. How to resolve discrepancies between theoretical and observed NMR chemical shifts for this compound?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent shifts . Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assign signals accurately. Compare experimental data with DFT-calculated shifts (e.g., using Gaussian or ORCA). If residual impurities are suspected, repeat purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What statistical frameworks are suitable for comparing bioactivity data of this compound analogs?

- Methodological Answer : Use dose-response curves (IC₅₀/EC₅₀) with non-linear regression (e.g., Hill equation). Apply Student’s t-test for pairwise comparisons or one-way ANOVA for multi-group analyses. For high-throughput data, employ Benjamini-Hochberg correction to control false discovery rates. Include receiver operating characteristic (ROC) curves to assess specificity in enzyme inhibition assays .

Experimental Design Limitations

Q. How can small sample sizes in catalytic studies of this compound be addressed to improve generalizability?

- Methodological Answer : Increase replicates (n ≥ 5) to reduce Type I/II errors. Use bootstrapping to estimate population parameters from limited data. Validate findings with external datasets (e.g., published kinetic studies). For exploratory work, clearly state limitations in statistical power and propose follow-up studies with expanded reaction scopes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.